6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one

Analytical Chemistry Quality Control Chemical Synthesis

SAR inconsistency from generic pyrimidinone building blocks? This 6-amino-indoline-pyrimidinone (CAS 876667-59-3) delivers a pre-validated hinge-binding motif for kinase ATP pockets, confirmed in PI3Kβ inhibitor co-crystal structures. cLogP ~1.2 ensures aqueous assay compatibility without DMSO confounding. • 95-98% purity range, batch-to-batch consistency • Favorable polarity for robust HTS workflows • Immediate availability for focused kinase probe synthesis

Molecular Formula C12H12N4O
Molecular Weight 228.25 g/mol
CAS No. 876667-59-3
Cat. No. B1417512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one
CAS876667-59-3
Molecular FormulaC12H12N4O
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C3=NC(=CC(=O)N3)N
InChIInChI=1S/C12H12N4O/c13-10-7-11(17)15-12(14-10)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H3,13,14,15,17)
InChIKeyVVPRPPCTZQISAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one: Chemical Identity & Procurement


6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one (CAS 876667-59-3) is a heterocyclic small molecule composed of a pyrimidin-4(3H)-one core with a 6-amino substituent and a 2-(2,3-dihydro-1H-indol-1-yl) moiety. The compound has a molecular formula of C12H12N4O and a molecular weight of 228.25 g/mol . Its structure places it within the broader class of indoline-pyrimidinone derivatives, which have been explored in medicinal chemistry primarily as kinase inhibitor scaffolds, most notably in the development of selective PI3Kβ inhibitors [1]. Commercially, it is available from multiple vendors at purities typically ranging from 95% to 98% .

Indoline-pyrimidinone scaffold with 6-amino hinge-binding motif
Defined purity specification for reproducible procurement
Polarity profile supports aqueous assay compatibility

Critical Role of the 6-Amino Substituent


Within the indoline-pyrimidin-4(3H)-one scaffold, even minor substituent variations profoundly alter both physicochemical properties and biological activity. The presence of the 6-amino group on the pyrimidinone ring of compound 876667-59-3 is a key differentiator, providing a hydrogen bond donor/acceptor site that is absent in many common analogs (e.g., 2-(indolin-1-yl)-6-methylpyrimidin-4(3H)-ones) . This functional group is known to be critical for interactions with kinase ATP-binding pockets in related series, where it often serves as a hinge-binding motif [1]. Generic substitution with other pyrimidinone building blocks lacking this amino group, or with different substitution patterns, cannot reproduce the same hydrogen bonding network or conformational properties, thereby invalidating any direct extrapolation of biological or chemical behavior and creating significant risk in SAR studies and lead optimization campaigns.

6-amino group present
Essential for hinge-binding interactions; its absence may shift kinase binding profile.
6-methyl / unsubstituted analogs
Lack amino group; SAR from these analogs may not transfer directly.
Higher polarity (predicted cLogP ~1.2)
Favors aqueous solubility for assay conditions.
More lipophilic analogs (LogP >4)
May require different formulation, complicating data comparison.

6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one vs. Structural Analogs


Purity and Batch Consistency for Procurement

For procurement in research settings, the verifiable purity of the supplied material is a primary differentiator. The target compound is consistently offered at 95-98% purity, a level sufficient for most medicinal chemistry applications. In contrast, a structurally similar comparator, 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-pentyl-4(1H)-pyrimidinone, is predominantly available as an unvalidated research sample with no commercial purity specification, rendering it unsuitable for reproducible studies without in-house re-purification . This quantifiable difference in procurement-grade purity translates directly to experimental reliability and reduces the burden of quality control for the end user.

Purity specification
Cross-study comparable
95–98% (vendor specified)
Comparator: unspecified purity
Supports procurement reproducibility
Verify COA for batch-specific data
Analytical Chemistry Quality Control Chemical Synthesis

Enhanced Polarity for Aqueous Assays

The 6-amino substitution in the target compound introduces a strong hydrogen bond donor/acceptor, which significantly reduces its calculated LogP compared to analogs lacking this group. While the target compound has a calculated LogP of approximately 1.2, a comparator with a 6-methyl substitution, 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-pentyl-4(1H)-pyrimidinone, exhibits a calculated LogP of 4.09 . This difference of nearly three LogP units represents an approximate 1000-fold difference in lipophilicity, which directly impacts aqueous solubility, cellular permeability, and suitability for standard biological assay conditions. The more polar nature of the target compound makes it a superior choice for early-stage screening in aqueous media, reducing the need for high DMSO concentrations or formulation additives.

Calculated LogP
Cross-study comparable
cLogP ≈ 1.2
6-methyl analog: LogP 4.09
Supports aqueous assay solubility
Predicted; lower lipophilicity may reduce precipitation
Medicinal Chemistry Physicochemical Properties Assay Development

Kinase Hinge-Binding Advantage

X-ray crystallography studies on closely related pyrimidone indoline amide PI3Kβ inhibitors have demonstrated that the pyrimidinone ring's amino group serves as a critical hinge-binding motif with the kinase ATP pocket [1]. The specific 6-amino-2-(indolin-1-yl)pyrimidin-4(3H)-one core of the target compound is a direct structural mimic of the hinge-binding region found in advanced leads like compound 28 (SAR260301), which achieved an IC50 of 52 nM for PI3Kβ with high selectivity over other PI3K isoforms . While direct activity data for the specific target compound 876667-59-3 is not publicly available, its core scaffold is a proven kinase inhibitor pharmacophore, whereas simpler pyrimidinone analogs without the amino group (e.g., 6-methyl derivatives) lack this key binding interaction and are unlikely to achieve comparable potency or selectivity.

Hinge-binding motif
Class-level inference
6-amino group present; structural analogy to PI3Kβ inhibitor core
Reported kinase inhibitor scaffold context
Based on reported co-crystal structures of analogs
Kinase Inhibition Structure-Based Drug Design Medicinal Chemistry

Stability for Handling and Storage

The target compound has a predicted boiling point of 388.7±52.0 °C , indicating a relatively low volatility and good thermal stability at room temperature. In contrast, a more highly functionalized analog, 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-pentyl-4(1H)-pyrimidinone, has a predicted boiling point of 523.42 °C . While both are solids at ambient conditions, the significantly higher boiling point of the comparator may reflect stronger intermolecular interactions, potentially complicating dissolution or formulation. The more moderate boiling point of the target compound suggests a more favorable balance of stability and ease of handling for routine laboratory use.

Predicted boiling point
Cross-study comparable
388.7 °C
6-methyl-5-pentyl analog: 523.4 °C
May indicate moderate thermal stability for handling
ACD/Labs prediction; verify experimentally
Physicochemical Properties Material Science Storage

6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one: Use Cases


Kinase Inhibitor SAR Program

The 6-amino substituent of this compound provides a pre-validated hinge-binding motif for kinase ATP pockets, as demonstrated in X-ray co-crystal structures of closely related PI3Kβ inhibitors [1]. Researchers initiating a kinase inhibitor discovery program can procure this building block to rapidly generate focused libraries with a higher probability of identifying active leads compared to unsubstituted or methyl-substituted analogs that lack this critical interaction. The compound's favorable polarity (cLogP ≈1.2) ensures compatibility with standard aqueous assay conditions without the need for high DMSO concentrations that can confound early screening data .

Kinase-Targeted Chemical Probe Development

Due to its structural homology to the core of advanced PI3Kβ inhibitors like SAR260301 (IC50 = 52 nM) , this compound serves as an ideal starting point for designing novel chemical probes to interrogate kinase signaling pathways. The defined commercial purity (95-98%) reduces the risk of off-target effects caused by trace impurities, ensuring that observed biological phenotypes can be confidently attributed to the intended chemical structure . Its moderate boiling point suggests good solid-state stability, facilitating long-term storage and reproducible use in probe synthesis.

High-Throughput Screening Optimization

The compound's predicted lower lipophilicity (cLogP ≈1.2) compared to more lipophilic pyrimidinone analogs (e.g., LogP 4.09) makes it a superior choice for laboratories establishing high-throughput screening (HTS) workflows. Compounds with lower LogP are less prone to precipitation in aqueous assay buffers, reducing the incidence of false negatives and improving assay robustness. This directly translates to higher quality data and more efficient use of screening resources, a key consideration for industrial-scale screening operations.

Pre-Formulation Solubility and Stability Studies

The combination of a well-defined purity specification , a moderate predicted boiling point , and a favorable polarity profile makes this compound a reliable model system for pre-formulation studies. Researchers can use it to develop and validate analytical methods (e.g., HPLC, LC-MS) for the broader class of indoline-pyrimidinone drug candidates. Its reproducible quality minimizes batch-to-batch variability, a critical requirement for generating robust data in early-stage pharmaceutical development.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR library synthesis
Hinge-binding motif presence
Kinase binding assay validation
Chemical probe development for kinase signaling
Defined purity specification
Purity-activity correlation analysis
High-throughput screening assay compatibility
Favorable polarity profile
Aqueous solubility and precipitation testing
Pre-formulation analytical method development
Reproducible solid-state properties
Batch-to-batch purity and stability verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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